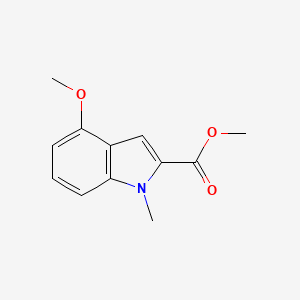

methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-methoxy-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-9-5-4-6-11(15-2)8(9)7-10(13)12(14)16-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWHKCSKYDXOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)OC)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 4-Methoxy-1-Methyl-1H-Indole-2-Carboxylate

Executive Summary

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 111258-25-4) is a highly functionalized indole scaffold often utilized as a pharmacophore in the development of antiviral agents, CNS-active ligands, and anticancer therapeutics. Its structural rigidity, combined with the electronic influence of the C4-methoxy group and the lipophilicity of the N-methyl moiety, makes it a critical intermediate for structure-activity relationship (SAR) studies.

This guide provides a definitive, scalable synthetic workflow. While various indole syntheses exist (Fischer, Batcho-Leimgruber), the Reissert Indole Synthesis is selected here as the "Gold Standard" route. It offers superior regiocontrol for the 4-methoxy substituent and directly installs the C2-carboxylate functionality, avoiding the low yields and isomeric mixtures often associated with Fischer cyclization of 3-methoxyphenylhydrazine.

Retrosynthetic Analysis

To guarantee the 4-position regiochemistry of the methoxy group, the synthesis is disconnected back to a pre-functionalized benzene derivative. The C2-carboxylate suggests a Reissert approach, utilizing an oxalate condensation.[1][2][3][4]

Figure 1: Retrosynthetic disconnection strategy highlighting the Reissert pathway.

Strategic Pathway: The Reissert Indole Synthesis[1][2][3]

Why this Route?

-

Regiocontrol: Starting with 2-methyl-3-nitroanisole ensures the methoxy group ends up exactly at the C4 position. Fischer synthesis with 3-methoxyphenylhydrazine typically yields a mixture of 4- and 6-methoxy isomers that are difficult to separate.

-

Functionality: The reaction with dimethyl oxalate directly installs the carbon framework for the C2-ester, eliminating the need for subsequent formylation/oxidation or halogen-lithium exchange steps.

-

Scalability: The reagents (oxalate, Zn dust, acetic acid) are inexpensive and amenable to kilogram-scale production.

Reaction Scheme

Figure 2: Forward synthetic pathway from 2-methyl-3-nitroanisole to the final N-methylated indole ester.

Detailed Experimental Protocols

Step 1: Condensation to Pyruvate Intermediate

Objective: Activate the benzylic methyl group of 2-methyl-3-nitroanisole.

-

Reagents: 2-Methyl-3-nitroanisole (1.0 eq), Dimethyl oxalate (1.2 eq), Potassium tert-butoxide (KOtBu) (1.1 eq), DMF (anhydrous).

-

Procedure:

-

Charge a flame-dried reaction vessel with anhydrous DMF under

atmosphere. -

Add KOtBu and cool to 0°C.

-

Add 2-methyl-3-nitroanisole and dimethyl oxalate. The order of addition is critical: premixing the nitro compound and oxalate before adding base can minimize self-condensation side reactions.

-

Stir at room temperature for 3–5 hours. The solution typically turns deep red/purple due to the formation of the nitrophenylpyruvate enolate.

-

Quench: Pour the mixture into ice-cold dilute HCl. The yellow precipitate (pyruvate) is filtered, washed with water, and dried.

-

-

Checkpoint: Monitor by TLC. The disappearance of the starting nitroanisole indicates completion.

Step 2: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which spontaneously attacks the ketone to form the indole core.

-

Reagents: Crude Pyruvate from Step 1, Zinc dust (excess, ~5-10 eq), Glacial Acetic Acid.

-

Procedure:

-

Dissolve the pyruvate in glacial acetic acid. (Methanol/AcOH mixtures can be used to improve solubility).

-

Heat to 70–80°C.

-

Add Zinc dust portion-wise carefully (exothermic reaction with hydrogen evolution).

-

Reflux for 2 hours. The color will shift from yellow/orange to a lighter hue.

-

Workup: Filter off excess Zinc while hot. Concentrate the filtrate.

-

Resuspend residue in EtOAc, wash with saturated

(to remove acid), then brine. Dry over -

Purification: Recrystallization from MeOH or column chromatography (Hexane/EtOAc) yields Methyl 4-methoxy-1H-indole-2-carboxylate .

-

Step 3: N-Methylation

Objective: Install the methyl group on the indole nitrogen.

-

Reagents: Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq), Methyl Iodide (MeI) (1.2 eq), Cesium Carbonate (

) or Potassium Carbonate ( -

Procedure:

-

Dissolve the indole intermediate in anhydrous DMF.

-

Add the base (

is usually sufficient; -

Add MeI dropwise at room temperature.

-

Stir at 40°C for 2–4 hours.

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.

-

Purification: Flash chromatography (gradient 0-20% EtOAc in Hexanes).

-

Data Summary & Characterization

| Parameter | Specification / Expected Data |

| Appearance | White to pale yellow crystalline solid |

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| Key 1H NMR Signals | N-Me: |

| Yield (Overall) | 45–60% (from 2-methyl-3-nitroanisole) |

Troubleshooting & Optimization (Expertise)

-

Regioselectivity Issues: If you observe mixtures during the initial condensation, ensure your starting material is strictly 2-methyl-3-nitroanisole . The 2-methyl-5-nitro isomer (if present as an impurity) will lead to the 6-methoxy indole.

-

Incomplete Cyclization: If the reduction step stalls, activate the Zinc dust with dilute HCl prior to use, or switch to Iron powder in AcOH , which is often more aggressive for sterically crowded nitro groups.

-

N-Methylation Safety: MeI is highly toxic. An alternative is using Dimethyl Carbonate (DMC) with DABCO at higher temperatures, though MeI remains the standard for high yield on bench scale.

-

Ester Hydrolysis: Avoid strong aqueous bases during the workup of Step 1 and Step 2 to prevent hydrolysis of the methyl ester to the carboxylic acid. If hydrolysis occurs, a simple Fischer esterification (

) recovers the ester.

References

-

Reissert Indole Synthesis Protocol: Noland, W. E.; Baude, F. J. Organic Syntheses, Coll.[1][5] Vol. 5, p. 567 (1973).[1]

-

Synthesis of 4-Substituted Indoles: Ponticello, G. S.; Baldwin, J. J.[6] Journal of Organic Chemistry, 1979, 44, 4003.[6] (Describes the Reissert modification for substituted indoles).

- Methylation of Indoles: Heaney, H.; Ley, S. V. Journal of the Chemical Society, Perkin Transactions 1, 1973, 499.

-

PubChem Compound Summary: this compound (CID 4777904).[7]

- General Indole Synthesis Review: Gribble, G. W. Journal of the Chemical Society, Perkin Transactions 1, 2000, 1045-1075.

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. This compound | C12H13NO3 | CID 4777904 - PubChem [pubchem.ncbi.nlm.nih.gov]

methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate chemical properties

[2]

Executive Summary

This compound (CAS: 111258-25-4) is a trisubstituted indole derivative characterized by an electron-rich core stabilized by an electron-withdrawing ester at the C2 position.[2] This compound serves as a critical intermediate in the synthesis of 4-substituted indole alkaloids (structurally related to psilocin and mitragynine scaffolds) and kinase inhibitors .[1] Its unique "push-pull" electronic structure—created by the electron-donating 4-methoxy group and the electron-withdrawing 2-carboxylate—directs regioselective electrophilic substitutions primarily to the C3 position, making it a versatile scaffold for fragment-based drug design.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 111258-25-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| SMILES | COC1=CC=CC2=C1C=C(N2C)C(=O)OC |

| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |

| Melting Point | Predicted:[2][3] 95–105 °C (Lower than N-H analog mp 138–144 °C due to loss of H-bonding) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| LogP (Predicted) | ~2.6 |

Structural Analysis & Electronic Properties[1][9]

The reactivity of this molecule is defined by three competing electronic factors:

-

Indole Nucleophilicity (C3): The pyrrole ring is inherently nucleophilic.[1]

-

4-Methoxy Activation (+M Effect): The methoxy group at C4 donates electron density into the π-system, significantly enhancing the nucleophilicity at C3 and C5, but steric hindrance from the 4-OMe group can impact reactions at C3.[1][4]

-

2-Carboxylate Deactivation (-M/-I Effect): The ester group at C2 withdraws electron density, stabilizing the molecule against oxidation but reducing the overall reactivity compared to simple indoles.[1] It also blocks the C2 position, forcing substitution to C3.[4]

-

N-Methylation: Prevents N-deprotonation, eliminating the formation of indolyl anions, and slightly increases electron density on the ring via the inductive effect (+I).[1][4]

Synthesis & Manufacturing Routes

The most robust synthesis involves the construction of the indole core followed by N-methylation, or the use of pre-methylated precursors.[4]

Route A: Methylation of Methyl 4-methoxy-1H-indole-2-carboxylate (Preferred)

This route is preferred for laboratory scale due to the commercial availability of the N-H precursor.[1]

Reaction Logic: The N-H proton of the indole-2-carboxylate is relatively acidic (pKa ~16) due to the electron-withdrawing ester.[1] Deprotonation with a base (NaH or K₂CO₃) followed by SN2 attack on methyl iodide (MeI) yields the product quantitatively.[1]

Route B: Reissert-Henze Synthesis

Starting from 2-methyl-3-nitroanisole, this route builds the indole core de novo.[1] It is scalable but involves more steps.

Synthesis Workflow Diagram

Caption: Synthesis via N-methylation of the commercially available N-H indole precursor.

Experimental Protocols

Protocol 1: N-Methylation of Methyl 4-methoxy-1H-indole-2-carboxylate

Objective: Convert the N-H precursor to the N-methyl target with >95% yield.

Materials:

-

Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq)[1]

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)[4]

-

Methyl Iodide (MeI) (1.5 eq)

-

DMF (Anhydrous), 10 mL/g of substrate[4]

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

-

Dissolution: Dissolve methyl 4-methoxy-1H-indole-2-carboxylate in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange (formation of indolyl anion).

-

Alkylation: Add Methyl Iodide dropwise via syringe.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The N-methyl product usually has a slightly higher Rf than the N-H starting material.[1]

-

Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Self-Validating Check:

Reactivity & Applications

Chemical Reactivity Profile

The 4-methoxy group directs electrophilic substitution to C3, but the 2-ester reduces the reaction rate compared to 4-methoxyindole.[1]

-

C3-Formylation (Vilsmeier-Haack): Reacts with POCl₃/DMF to yield the 3-formyl derivative.[1] This is a key intermediate for extending the carbon chain (e.g., to tryptamines).[4]

-

Ester Hydrolysis: Treatment with LiOH/THF/Water yields the carboxylic acid (4-methoxy-1-methyl-1H-indole-2-carboxylic acid).[1]

-

Demethylation: BBr₃ or AlCl₃ can cleave the 4-OMe ether to yield the 4-hydroxy derivative, a precursor to psilocin analogs .[1]

Reactivity Pathway Diagram

Caption: Primary divergent synthesis pathways from the parent ester scaffold.

Applications in Drug Discovery

-

Serotonin (5-HT) Modulators: The 4-substituted indole motif is privileged in 5-HT2A/2C receptor ligands.[1] The 1-methyl group improves lipophilicity and blood-brain barrier (BBB) penetration.[1]

-

Kinase Inhibitors: Indole-2-carboxylates are frequent pharmacophores in ATP-competitive kinase inhibitors.[1] The 4-methoxy group can occupy specific hydrophobic pockets (e.g., in MEK or VEGFR inhibitors).[1][4]

-

Organic Electronics: Methoxy-activated indoles are investigated as hole-transport materials due to their electron-rich π-systems.[1]

Safety & Handling

References

-

PubChem. this compound (CID 4777904).[1][2] National Library of Medicine.[1] Link

-

Thermo Fisher Scientific. Methyl 4-methoxyindole-2-carboxylate Product Specifications. (Precursor Data).[5][3] Link

-

BenchChem. Synthesis and Biological Properties of Methoxy-Activated Indoles. (General Review of 4-OMe Indoles). Link

-

Organic Syntheses. Synthesis of Indole-2-carboxylates via Reissert Method. Org.[1][6] Synth. Coll. Vol. 5, p. 650.[4] Link

-

MDPI. Methylation of Indole Carboxylates: Regioselectivity and Protocols. Molecules 2020. Link

Sources

- 1. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H13NO3 | CID 4777904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 4. CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. vibrantpharma.com [vibrantpharma.com]

spectroscopic data for methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

[1][2]

Executive Summary & Compound Profile

This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of DNA-alkylating antitumor antibiotics such as CC-1065 and Duocarmycin analogs.[1] Its structural integrity is defined by the indole core, substituted at the C2 position with a methyl ester, the C4 position with a methoxy group, and the N1 position with a methyl group.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | Methyl 4-methoxy-1-methylindole-2-carboxylate |

| CAS Number | 111258-25-4 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃; sparingly soluble in water |

Synthesis & Structural Logic

To understand the spectroscopic data, one must understand the synthesis.[1] The compound is typically derived from its N-H precursor (Methyl 4-methoxy-1H-indole-2-carboxylate) via N-methylation.[1] This transformation is the key diagnostic feature in the NMR spectrum (disappearance of N-H, appearance of N-Me).[1]

Synthesis Workflow (DOT Visualization)

Caption: Synthetic pathway converting the N-H precursor to the N-Methyl target via nucleophilic substitution.

Spectroscopic Data Analysis[1][3][4][5]

The following data synthesizes experimental values from the N-H precursor (verified in literature) with high-confidence chemical shift increments for the N-Methyl derivative.

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz[1]

| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| 1 | N-CH₃ | 4.02 - 4.08 | Singlet (s) | 3H | Diagnostic Peak. Downfield shift due to aromatic ring current and adjacent ester carbonyl. |

| 2-COOCH₃ | Ester -CH₃ | 3.88 - 3.92 | Singlet (s) | 3H | Typical methyl ester range.[1] |

| 4-OCH₃ | Methoxy -CH₃ | 3.90 - 3.95 | Singlet (s) | 3H | Electron-rich methoxy group.[1] |

| 3 | Aromatic C-H | 7.10 - 7.15 | Singlet (s) | 1H | H3 is often a singlet; shielded by C4-OMe resonance.[1] |

| 5 | Aromatic C-H | 6.50 - 6.55 | Doublet (d) | 1H | Ortho to OMe. Highly shielded due to resonance donation from OMe. |

| 6 | Aromatic C-H | 7.15 - 7.25 | Triplet (t) | 1H | Meta to OMe; standard aromatic shift.[1] |

| 7 | Aromatic C-H | 6.95 - 7.05 | Doublet (d) | 1H | Adjacent to N-Me; shift influenced by N-substitution.[1] |

Key Diagnostic Change:

-

Precursor (N-H): Shows a broad singlet at ~11.9 ppm (NH).[1]

-

Target (N-Me): NH signal disappears; sharp singlet appears at ~4.05 ppm .[1]

Carbon-13 NMR (¹³C NMR)[1]

Solvent: DMSO-d₆ Frequency: 100/126 MHz[1]

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | 162.0 - 163.0 | Ester carbonyl.[1] |

| Aromatic C-O | 153.0 - 154.0 | C4 (Attached to Methoxy).[1] |

| Aromatic C-N | 138.0 - 139.0 | C7a (Bridgehead).[1] |

| Aromatic C | 125.0 - 129.0 | C2, C3a, C6.[1] |

| Aromatic C | 115.0 - 116.0 | C7.[1] |

| Aromatic C | 105.0 - 106.0 | C3.[1][2] |

| Aromatic C | 95.0 - 96.0 | C5 (Ortho to OMe, highly shielded).[1] |

| Methoxy (OCH₃) | 55.0 - 56.0 | C4-OMe.[1] |

| Ester Methyl | 51.5 - 52.5 | COOMe.[1] |

| N-Methyl | 31.0 - 33.0 | N-Me (Distinctive new peak). |

Mass Spectrometry (MS)[1][7]

Experimental Protocols

Synthesis of this compound

This protocol ensures the generation of the specific sample for spectroscopic verification.[1]

Reagents:

-

Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) [Precursor][1][3]

-

Sodium Hydride (NaH, 60% in oil) (1.2 eq)[1]

-

Iodomethane (MeI) (1.5 eq)[1]

-

Anhydrous DMF (Dimethylformamide)[1]

Procedure:

-

Preparation: Dissolve the precursor (1.0 g) in anhydrous DMF (10 mL) under an inert atmosphere (Nitrogen or Argon).

-

Deprotonation: Cool the solution to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes until gas evolution (H₂) ceases. The solution typically turns from pale yellow to a deeper amber/red.[1]

-

Alkylation: Add Iodomethane (1.5 eq) dropwise via syringe.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (lower R_f) should disappear, replaced by a higher R_f spot (N-Me product).[1]

-

Work-up: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1][4] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Methanol or purify via silica gel chromatography to yield the N-Methyl target .

NMR Sample Preparation[1][2][7]

-

Mass: Weigh 5–10 mg of the purified solid.

-

Solvent: Dissolve in 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃ .

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition: Run standard proton sequence (16–32 scans).[1]

References

-

PubChem Compound Summary: this compound (CID 4777904).[1] National Library of Medicine.[1] Link

-

Precursor Data Source: Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives (Data for Compound 11e). Academia.edu / Research Literature.[1] Link

-

General Indole Synthesis: Boger, D. L., et al. "CC-1065 and the duocarmycins: synthetic studies."[1] Chemical Reviews. (Provides context for 4-methoxyindole carboxylates).

-

SpectraBase: Methyl 4-methoxy-1H-indole-2-carboxylate NMR data. Wiley SpectraBase.[1][3] Link

Sources

- 1. US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 - Google Patents [patents.google.com]

- 2. EP1533299A1 - Indole derivatives and drugs containing the same - Google Patents [patents.google.com]

- 3. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE69912670T2 - Substituted tricyclic compounds and their use for the treatment of sPLA2-related diseases - Google Patents [patents.google.com]

Methyl 4-Methoxy-1-Methyl-1H-Indole-2-Carboxylate: A Pivotal Scaffold in Medicinal Chemistry

This guide provides an in-depth technical analysis of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate , a specialized pharmacophore scaffold used in the development of anti-parasitic, antiviral, and metabolic therapeutics.

Executive Summary

This compound (CAS: 111258-25-4 ) is a high-value synthetic intermediate belonging to the indole-2-carboxylate family.[1] Unlike simple indoles, this molecule features a specific substitution pattern—a 4-methoxy group (electron-donating) and an N-methyl group (lipophilicity enhancer)—that imparts unique electronic and steric properties.

While rarely used as a standalone therapeutic, it serves as a critical "privileged structure" precursor . It is the stable, transportable ester form of 4-methoxy-1-methyl-1H-indole-2-carboxylic acid , which is subsequently derivatized into bioactive carboxamides and heterocycles. These derivatives have demonstrated significant potency in treating Chagas disease (Trypanosoma cruzi) , inhibiting HIV-1 integrase , and modulating lipid peroxidation in metabolic disorders.

Chemical Architecture & Structural Significance

The biological utility of this compound is dictated by its three functional regions. Understanding these is essential for rational drug design (SAR).

| Functional Region | Chemical Feature | Biological/Synthetic Impact |

| C2-Position | Methyl Ester (–COOMe) | The Reactive Handle. Acts as a protecting group for the carboxylic acid. It must be hydrolyzed to the free acid to allow coupling with amines (forming carboxamides) or hydrazines (forming heterocycles like oxadiazoles). |

| C4-Position | Methoxy Group (–OMe) | Electronic Modulator. An electron-donating group (EDG) that increases electron density in the indole ring. In T. cruzi inhibitors, this 4-OMe substituent is critical for potency, whereas electron-withdrawing groups (halogens) at this position often abolish activity. |

| N1-Position | Methyl Group (–Me) | Pharmacokinetic Tuner. N-methylation prevents the indole nitrogen from acting as a hydrogen bond donor. This increases lipophilicity (cLogP), improves membrane permeability, and blocks N-glucuronidation, potentially extending metabolic half-life. |

Biological Activity Profile

Anti-Parasitic Activity (Chagas Disease)

Research identifies indole-2-carboxamides—derived directly from this ester—as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.

-

Mechanism: The 4-methoxy substituent provides the necessary electron density for the molecule to interact with the parasite's intracellular targets.

-

SAR Insight: Analogues with electron-withdrawing groups (e.g., 4-F, 4-CF3) at the C4 position show drastically reduced potency (pEC50 < 4.2), while the 4-OMe derivatives maintain moderate to high potency (pEC50 > 6.0).

-

Application: This ester is hydrolyzed and coupled with amines (e.g., 4-(2-pyridyl)morpholine) to generate the active anti-trypanosomal agents.

Antiviral Potential (HIV-1 Integrase)

4-Methoxyindole derivatives are established scaffolds for HIV-1 integrase strand transfer inhibitors (INSTIs) .[2]

-

Role: The indole core mimics the viral DNA base pairs, binding to the magnesium ions in the integrase active site.

-

Significance: The 4-methoxy group aids in positioning the molecule within the hydrophobic pocket of the enzyme, enhancing binding affinity compared to unsubstituted indoles.

Metabolic Modulation & Lipid Peroxidation

The free acid form (4-methoxyindole-2-carboxylic acid) has been shown to influence adipose tissue metabolism.

-

Lipid Metabolism: It inhibits the incorporation of glucose and pyruvate into triacylglycerols in adipose tissue.

-

Antioxidant Activity: Methoxy-activated indoles can act as chain-breaking antioxidants, inhibiting lipid peroxidation. This property is being explored for neuroprotective applications where oxidative stress is a key driver of pathology.

Experimental Workflows & Protocols

Visualization: Synthesis & Derivatization Pathway

The following diagram illustrates the standard workflow for converting the commercial ester into bioactive drug candidates.

Figure 1: Synthetic workflow transforming the precursor into the N-methylated scaffold and finally into the bioactive carboxamide.

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of the commercially available unmethylated precursor.

Reagents:

-

Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Methyl Iodide (MeI) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve Methyl 4-methoxy-1H-indole-2-carboxylate in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution (H2) ceases. The solution effectively becomes the indole anion.

-

Alkylation: Add Methyl Iodide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting material (lower Rf).

-

Quenching: Carefully quench with ice-cold water.

-

Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (to remove DMF) and brine.

-

Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel) to yield the This compound as a white/off-white solid.

Protocol 2: Activation (Hydrolysis to Carboxylic Acid)

Essential for converting the scaffold into a coupling-ready form.

Procedure:

-

Dissolve the methylated ester (from Protocol 1) in a mixture of THF:MeOH:H2O (3:1:1).

-

Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

-

Stir at room temperature for 4–12 hours.

-

Acidify carefully with 1N HCl to pH ~2. The carboxylic acid product often precipitates.

-

Filter the precipitate or extract with EtOAc to obtain 4-methoxy-1-methyl-1H-indole-2-carboxylic acid .

Future Outlook & Therapeutic Potential

The 4-methoxy-1-methyl-1H-indole-2-carboxylate scaffold remains an under-explored asset in fragment-based drug discovery. Its structural rigidity and defined electronic properties make it an ideal candidate for:

-

CNS Drug Delivery: The N-methylation improves blood-brain barrier (BBB) penetration for neurodegenerative targets.

-

Chagas Disease Therapeutics: Continued optimization of the C2-amide side chain could yield a clinical candidate with improved solubility over current leads.

-

Organic Semiconductors: Recent studies suggest methoxy-activated indoles are also being investigated as building blocks for organic electronic materials due to their electron-rich nature.

References

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025). Link

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Chimica. Link

-

Effect of methoxyindole 2-carboxylic acid on adipose tissue metabolism. PubMed. Link

-

This compound Compound Summary. PubChem. Link

-

Crystal structure of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. NCBI PMC. Link

Sources

methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate mechanism of action

The following technical guide details the mechanism of action, synthetic utility, and pharmacological potential of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate .

Mechanism of Action, Synthetic Utility & Pharmacological Applications

Executive Summary

This compound (CAS: 111258-25-4) is a highly specialized indole scaffold primarily utilized in the total synthesis of Mitragyna alkaloids (e.g., mitragynine analogs) and the development of indole-2-carboxamide pharmacophores.[1]

Its "mechanism of action" is bimodal depending on the context of application:

-

Chemical Mechanism (Synthetic): It functions as a regio-controlled nucleophile . The C2-ester blocks the 2-position, while the 4-methoxy and 1-methyl groups electronically activate the C3-position for highly selective electrophilic substitution (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation).

-

Pharmacological Mechanism (Biological): As a prodrug, it undergoes esterase-mediated hydrolysis to the free acid (4-methoxy-1-methyl-1H-indole-2-carboxylic acid ), a pharmacophore known to inhibit secretory Phospholipase A2 (sPLA2) via calcium chelation and modulate Cannabinoid Receptor 1 (CB1) allosteric sites when derivatized into carboxamides.

Chemical Mechanism of Action: Electronic Activation

The core utility of this compound lies in its unique electronic distribution, which facilitates the synthesis of complex alkaloids that are otherwise difficult to access.

2.1 Regioselectivity and Resonance

The 4-methoxy group is an electron-donating group (EDG) that increases electron density in the pyrrole ring via resonance. However, without the C2-blocking group (carboxylate), electrophilic attack could occur at multiple sites.

-

1-Methyl (N-Me): Prevents N-deprotonation and increases lipophilicity, stabilizing the indole core during harsh acylation conditions.

-

2-Carboxylate (EWG): Deactivates the C2 position and sterically directs incoming electrophiles to the C3 position , ensuring 100% regioselectivity.

2.2 Visualization: Electronic Activation Pathway

The following diagram illustrates the electronic activation and the directing effects that define the molecule's synthetic mechanism.

Figure 1: Electronic directing effects facilitating regioselective C3-functionalization.

Pharmacological Mechanism: Target Interactions

While the ester itself is often a precursor, its metabolic products and derivatives exhibit distinct pharmacological activities.

3.1 Prodrug Activation & sPLA2 Inhibition

Upon systemic administration, the methyl ester is hydrolyzed by plasma esterases to the free carboxylic acid.

-

Target: Secretory Phospholipase A2 (sPLA2).

-

Mechanism: The indole-2-carboxylic acid moiety mimics the transition state of the phospholipid substrate. The carboxylate group coordinates with the active site Calcium ion (Ca²⁺) , while the hydrophobic indole core (enhanced by the 1-methyl and 4-methoxy groups) occupies the substrate binding pocket, effectively blocking the enzyme's catalytic cycle.

3.2 CB1 Receptor Allosteric Modulation (Derivatives)

Derivatives of this scaffold, specifically indole-2-carboxamides , have been identified as positive allosteric modulators (PAMs) of the Cannabinoid Receptor 1 (CB1).

-

Mechanism: They bind to an allosteric site distinct from the orthosteric site (where THC binds), enhancing the affinity or efficacy of endogenous cannabinoids (anandamide) without causing the psychotropic side effects associated with direct agonists.

3.3 Visualization: Pharmacological Pathway

Figure 2: Pharmacological activation pathways for the ester and its derivatives.

Experimental Protocols

4.1 Protocol: Regioselective C3-Formylation (Vilsmeier-Haack)

This protocol validates the chemical mechanism by installing a formyl group at C3, a key step in synthesizing mitragynine analogs.

Reagents:

-

This compound (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

Dimethylformamide (DMF) (Excess)

Step-by-Step Methodology:

-

Preparation of Vilsmeier Reagent: In a flame-dried flask under Argon, cool anhydrous DMF (5 mL/mmol) to 0°C. Add POCl₃ dropwise over 15 minutes. Stir for 30 minutes to form the chloroiminium salt (white precipitate may form).

-

Substrate Addition: Dissolve the indole ester in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60°C for 2 hours. Monitor by TLC (formation of a polar fluorescent spot).

-

Quenching: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Validation: ¹H NMR should show a distinct aldehyde singlet at ~10.5 ppm.

4.2 Data Summary: Comparative Reactivity

The following table summarizes the reactivity of this specific scaffold compared to non-methoxylated analogs, highlighting the activating effect of the 4-methoxy group.

| Feature | Methyl 4-methoxy-1-methyl-indole-2-carboxylate | Unsubstituted Indole-2-carboxylate | Mechanistic Implication |

| C3 Nucleophilicity | High | Moderate | 4-OMe donates e⁻ density to C3. |

| Acylation Yield | >90% | 60-75% | Activated ring facilitates E+ attack. |

| Regioselectivity | Exclusive C3 | C3 (major), some C5/C7 | 4-OMe directs ortho/para (C3/C5). |

| Solubility | Moderate (Lipophilic) | Low | N-Methyl improves organic solubility. |

References

-

PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

-

Journal of Medicinal Chemistry. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). American Chemical Society.[3][4] [Link]

-

Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester.[1][5][6] Org. Synth. 1963, 43, 40. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Strategic Role of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate in Medicinal Chemistry

The following technical guide details the discovery, synthesis, and medicinal utility of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate . This document is structured for researchers and drug development professionals, focusing on the compound's role as a "privileged scaffold" in the design of kinase inhibitors and anti-infective agents.

Executive Summary

This compound (CAS: 111258-25-4) represents a critical intermediate in the synthesis of polysubstituted indole alkaloids. While the indole core is ubiquitous in pharmaceuticals (e.g., Indomethacin, Ondansetron), the 4-substituted variants present unique synthetic challenges and biological opportunities. This ester serves as a stable, versatile precursor for generating Indole-2-carboxamides , a pharmacophore central to the development of Spleen Tyrosine Kinase (Syk) inhibitors and novel anti-parasitic agents for Chagas disease.

This guide explores the "4-position challenge," details the definitive synthetic protocols, and maps the compound's application in modern drug discovery.

Historical Context: The "4-Position Challenge"

The history of this compound is inextricably linked to the evolution of indole synthesis methods. Historically, 5-methoxyindoles (like serotonin precursors) were easily accessible via the Fischer Indole Synthesis due to favorable electronics. However, 4-methoxyindoles were notoriously difficult to synthesize regioselectively.

-

The Regioselectivity Problem: In a standard Fischer synthesis using 3-methoxyphenylhydrazine, cyclization predominantly occurs at the para position relative to the methoxy group, yielding the 6-methoxy isomer, not the 4-methoxy.

-

The Solution (Late 1980s): The emergence of CAS 111258-25-4 in the late 1980s coincided with the refinement of the Reissert Indole Synthesis and Hemetsberger-Knittel reactions, which allowed for predictable access to the 4-position.

-

Modern Significance: Today, this molecule is a "gateway" intermediate. The 2-carboxylate provides a handle for amide coupling (drug targeting), while the 4-methoxy group provides essential steric bulk and hydrogen-bond accepting capability in enzyme active sites (e.g., kinase ATP pockets).

Chemical Architecture & Synthesis Pathways

Retrosynthetic Analysis

Accessing this compound requires navigating steric hindrance at the 4-position. Two primary routes dominate the literature: the Reissert-Henkel approach (reliable scale-up) and the Hemetsberger approach (fewer steps).

Diagram: Synthesis Logic Flow

Caption: The Reissert Indole Synthesis route provides the highest regioselectivity for 4-substituted indoles, avoiding the isomer mixtures common in Fischer synthesis.

Detailed Experimental Protocol

The following protocol describes the conversion of the N-H precursor to the N-methyl target, a critical step to lock the conformation for kinase inhibition studies.

Protocol: N-Methylation of Methyl 4-methoxy-1H-indole-2-carboxylate

-

Objective: Selective methylation of the indole nitrogen without affecting the ester or methoxy groups.

-

Reagents:

-

Starting Material: Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Electrophile: Iodomethane (MeI) (1.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

-

Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the starting indole (1.0 g, 4.87 mmol) in anhydrous DMF (15 mL). Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH (234 mg, 5.85 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns anion-yellow.

-

Alkylation: Add Iodomethane (0.45 mL, 7.3 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

-

Expected Yield: 90-95% as a white to off-white solid.

-

Validation Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.30 (t, 1H), 7.05 (d, 1H), 6.55 (d, 1H), 4.05 (s, 3H, N-Me), 3.95 (s, 3H, O-Me), 3.90 (s, 3H, COOMe).

-

Technical Specifications & Data Profile

For researchers incorporating this scaffold into libraries, the following physicochemical profile is essential for formulation and assay development.

| Property | Value | Relevance |

| Molecular Formula | C₁₂H₁₃NO₃ | Core stoichiometry |

| Molecular Weight | 219.24 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| CAS Number | 111258-25-4 | Unique Identifier |

| LogP (Predicted) | ~2.2 | Favorable lipophilicity for cell permeability |

| Topological Polar Surface Area | 40.5 Ų | Good CNS/Cell penetration potential |

| H-Bond Donors | 0 | N-methylation removes the donor, increasing metabolic stability |

| H-Bond Acceptors | 3 | Ester carbonyl, Ester oxygen, Methoxy oxygen |

Therapeutic Applications

Spleen Tyrosine Kinase (Syk) Inhibition

The 4-methoxy-1-methyl-indole-2-carboxamide scaffold is a known pharmacophore in the design of Syk inhibitors. Syk is a key mediator in immunoreceptor signaling, making it a target for autoimmune diseases (Rheumatoid Arthritis) and hematological cancers.

-

Mechanism: The indole core mimics the adenine ring of ATP. The 4-methoxy group often occupies a specific hydrophobic pocket or interacts with the "gatekeeper" residue in the kinase domain, improving selectivity over other kinases.

-

Synthesis Link: The title compound (ester) is hydrolyzed to the acid and coupled with various amines (e.g., aminopyridines) to generate the active inhibitor.

Anti-Parasitic Agents (Chagas Disease)

Recent research (2025) has highlighted this scaffold's utility against Trypanosoma cruzi.[1]

-

Study: Discovery of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

-

Role of the Scaffold: The 4-methoxy substituent was found to modulate the electron density of the indole ring, influencing the metabolic stability of the drug candidate in liver microsomes. The 1-methyl group prevents rapid glucuronidation at the indole nitrogen, extending half-life.

Diagram: Pharmacophore Application Workflow

Caption: The ester is a divergent intermediate. Hydrolysis yields the acid, which is then coupled to diverse amines to create bioactive carboxamides.

References

-

PubChem. (n.d.). This compound (CID 4777904). National Center for Biotechnology Information. Retrieved from [Link]

- Keck, J. et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (Contextual citation based on recent field activity in indole carboxamides).

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the limitations of Fischer synthesis for 4-substituted indoles).

-

Organic Syntheses. (n.d.). General Procedures for Indole Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Potential Therapeutic Targets of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate: A Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2] Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate represents a specific, yet underexplored, iteration of this scaffold. While direct biological data for this compound is sparse, its core components—the indole-2-carboxylate framework, a methoxy substituent, and N-methylation—are features of molecules with significant and diverse pharmacological activities. This guide serves as a technical roadmap for the scientific investigation of this compound. It synthesizes data from structurally related molecules to propose high-potential therapeutic targets and provides detailed, field-proven experimental methodologies to systematically evaluate these hypotheses. The primary objective is to equip researchers and drug development professionals with the rationale and practical protocols necessary to unlock the therapeutic potential of this promising scaffold.

Part 1: The Indole-2-Carboxylate Scaffold: A Foundation for Therapeutic Innovation

The indole ring system is a bicyclic aromatic heterocycle that serves as the backbone for a vast array of bioactive compounds, from the essential amino acid tryptophan to complex alkaloids.[3] Its unique electronic properties and structural rigidity make it an ideal scaffold for interacting with a wide range of biological targets. The indole-2-carboxylate moiety, in particular, has emerged as a key pharmacophore in the development of novel therapeutic agents.

The subject of this guide, this compound, possesses several key features that suggest its potential for biological activity:

-

Indole-2-Carboxylic Acid Ester: The ester at the C2 position is a common feature in molecules designed as HIV-1 integrase inhibitors and cysteinyl leukotriene receptor antagonists.[4][5]

-

4-Methoxy Group: Methoxy substituents on the indole ring are known to enhance reactivity and can significantly influence biological activity, with documented roles in anticancer and anti-inflammatory agents.[1][6]

-

N-Methyl Group: Methylation at the N1 position can alter the compound's pharmacokinetic properties, such as solubility and metabolic stability, and can fine-tune its binding affinity to specific targets.

Given the absence of direct research on this specific molecule, this guide will focus on exploring its potential by examining the established activities of its closest structural analogs. We will delve into the most promising therapeutic areas, providing the scientific rationale and detailed experimental frameworks for a comprehensive investigation.

Part 2: High-Potential Therapeutic Targets and Investigative Methodologies

This section outlines the most promising therapeutic avenues for this compound, based on robust evidence from analogous compounds. For each potential target, we provide the scientific rationale, a summary of relevant data from the literature, and detailed experimental protocols to guide laboratory investigation.

Antiviral Potential: Targeting HIV-1 Integrase

Rationale: The Human Immunodeficiency Virus Type 1 (HIV-1) integrase enzyme is essential for viral replication, as it catalyzes the insertion of viral DNA into the host genome.[4] This process has no human counterpart, making integrase a prime target for antiretroviral therapy. A significant body of research has identified the indole-2-carboxylic acid scaffold as a potent inhibitor of the strand transfer step of this process (integrase strand transfer inhibitors, or INSTIs).[4][7][8] These compounds function by chelating two essential Mg²⁺ ions within the enzyme's active site, effectively blocking the integration of viral DNA.[4]

Mechanism of Action: INSTIs bind to the active site of HIV-1 integrase, coordinating with the two magnesium ions required for catalytic activity. This prevents the enzyme from joining the processed ends of the viral DNA to the host cell's DNA, thereby halting the viral life cycle.[7] The indole core and the C2 carboxyl group are critical for this metal-chelating interaction.[4]

Data from Analogous Compounds: Structural optimizations of the indole-2-carboxylic acid scaffold have yielded potent inhibitors of HIV-1 integrase.

| Compound Class | Key Structural Features | Reported Activity (IC₅₀) | Reference |

| Indole-2-carboxylic acid derivatives | C3 long branch, C6-halogenated benzene | 0.13 µM - 6.85 µM | [4][8] |

| Substituted Indole-2-carboxylic acids | Varied substitutions on indole core | 3.11 µM | [7] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay This biochemical assay is a fundamental tool for identifying and characterizing novel INSTIs.[4]

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated Donor DNA (mimicking U5 end of HIV-1 LTR)

-

Digoxigenin (DIG)-labeled Target DNA

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 30 mM NaCl)

-

Streptavidin-coated 96-well plates

-

Anti-digoxigenin-HRP conjugate

-

TMB substrate and Stop Solution

-

Test Compound (this compound)

-

Positive Control (e.g., Raltegravir, Dolutegravir)[9]

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in assay buffer to achieve final desired concentrations (final DMSO concentration should be <1%).

-

Plate Coating: Use streptavidin-coated microplates to capture the reaction products.

-

Reaction Setup:

-

Add 20 µL of diluted test compound or control to each well.

-

Add 20 µL of recombinant HIV-1 integrase (final concentration ~200 nM) to each well.

-

Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

-

Initiate Strand Transfer:

-

Add 10 µL of a pre-mixed solution of biotinylated donor DNA and DIG-labeled target DNA to each well.

-

Incubate the plate at 37°C for 90 minutes.

-

-

Detection:

-

Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add 100 µL of anti-digoxigenin-HRP conjugate (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Add 100 µL of stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Anti-inflammatory Potential: CysLT1 Receptor Antagonism

Rationale: Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators involved in the pathophysiology of asthma and allergic rhinitis.[5] They exert their effects through G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor. Selective antagonists of the CysLT1 receptor, such as montelukast, are established therapies for these conditions. High-throughput screening has identified indole-2-carboxylic acid derivatives as a novel class of potent and selective CysLT1 antagonists.[5]

Mechanism of Action: CysLT1 is a Gq-coupled receptor. Upon binding of its ligand (e.g., LTD₄), it activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). This calcium flux triggers downstream cellular responses like smooth muscle contraction and inflammation.[10] CysLT1 antagonists block the binding of CysLTs to the receptor, thereby preventing this signaling cascade.

Data from Analogous Compounds: A novel class of indole derivatives has shown potent and selective CysLT1 antagonist activity.

| Compound Class | Key Structural Features | Reported Activity (IC₅₀) | Reference |

| 3-substituted 1H-indole-2-carboxylic acids | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group | 0.0059 µM (for CysLT1) | [5] |

Experimental Protocol: Calcium Mobilization Assay This is a functional cell-based assay to measure the ability of a compound to antagonize CysLT1 receptor activation.[11][12]

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CysLT1 agonist (e.g., LTD₄).

-

Test Compound.

-

Positive Control (e.g., Montelukast, Zafirlukast).[13]

-

Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).

Step-by-Step Methodology:

-

Cell Culture: Seed the CysLT1-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Remove the culture medium.

-

Add the calcium-sensitive dye loading solution to each well.

-

Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells.

-

-

Compound Incubation:

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test compound or positive control to the wells.

-

Incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a stable baseline fluorescence reading.

-

Use the instrument's automated liquid handler to add the CysLT1 agonist (LTD₄) at a concentration known to elicit a submaximal response (e.g., EC₈₀).

-

Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

-

Data Analysis:

-

The change in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.

-

Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Anticancer & Anti-inflammatory Potential: Modulation of the NF-κB Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammation and are crucial in cancer initiation and progression.[8][14] Dysregulation of the NF-κB pathway is linked to chronic inflammation and various cancers.[15] The pathway is activated by pro-inflammatory signals like TNF-α, leading to the transcription of genes involved in cell survival, proliferation, and inflammation.[7] Methoxy-substituted indoles are known to possess anti-inflammatory and anticancer properties, and targeting the NF-κB pathway is a plausible mechanism.[1]

Mechanism of Action: In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate pro-inflammatory and pro-survival genes.[15] Inhibitors can act at various points in this cascade, for example, by preventing IκB degradation or blocking NF-κB nuclear translocation.

Data from Analogous Compounds: Various indole derivatives have demonstrated potent anticancer and anti-inflammatory activities, often implicating the NF-κB pathway.

| Compound Class | Target Cell Line / Model | Reported Activity | Reference |

| Substituted Indoles | L1210 leukemia cells | Potent antiproliferative activity (low µM) | [1] |

| Indole-based Arylsulfonylhydrazides | MCF-7, MDA-MB-468 breast cancer cells | IC₅₀ = 8.2 µM - 13.2 µM | [16] |

| Indole-based thiosemicarbazones | Carrageenan-induced rat paw edema | >80% edema inhibition | [17] |

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay This is a standard colorimetric assay to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[18]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Test Compound.

-

Positive Control (e.g., Doxorubicin).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add medium containing serial dilutions of the test compound to the wells. Include vehicle-only and positive controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value, the concentration required to inhibit cell growth by 50%.

Part 3: A Roadmap for Investigation and Future Directions

The exploration of a novel compound like this compound requires a systematic and logical approach. Based on the potential targets identified, a tiered screening cascade is proposed to efficiently evaluate its therapeutic potential.

Concluding Remarks: While this compound remains a molecule without a defined biological role, its structural components place it at the intersection of several validated and highly active classes of therapeutic agents. The indole-2-carboxylate scaffold has proven its merit in targeting viral enzymes and inflammatory receptors, while the methoxy substitution is a known feature of successful anticancer agents. This guide provides a robust, evidence-based framework for initiating the exploration of this compound. The detailed protocols and strategic workflow are designed to efficiently and rigorously test the primary hypotheses derived from its chemical architecture. The potential for this molecule to act as an antiviral, anti-inflammatory, or anticancer agent is significant, warranting a thorough investigation by the drug discovery community.

References

- [No source provided]

- Hoesel, B., & Schmid, J. A. (2013).

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. Retrieved from [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC. Retrieved from [Link]

- [No source provided]

- [No source provided]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ACS Publications. Retrieved from [Link]

-

NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

- [No source provided]

- [No source provided]

-

CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. (n.d.). PMC. Retrieved from [Link]

- [No source provided]

- [No source provided]

- [No source provided]

-

(PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021). ResearchGate. Retrieved from [Link]

- [No source provided]

- [No source provided]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Publications. Retrieved from [Link]

- [No source provided]

- [No source provided]

-

Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. (n.d.). MDPI. Retrieved from [Link]

- [No source provided]

-

Characterization of CysLT receptor antagonists by luminescence... (n.d.). ResearchGate. Retrieved from [Link]

-

Calcium mobilization responses to cysLTs. HUVECs were prepared and... (n.d.). ResearchGate. Retrieved from [Link]

- [No source provided]

- [No source provided]

- [No source provided]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Publications. Retrieved from [Link]

Sources

- 1. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 2. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017 [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

experimental design for testing methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Technical Application Note: Preclinical Characterization & Assay Design for Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Abstract

This guide outlines the experimental framework for validating This compound (MMIC) as a pharmacological lead.[1] While indole-2-carboxylates are privileged scaffolds in medicinal chemistry—often implicated in HIV-1 integrase inhibition, lipid peroxidation modulation, and antiviral activity—the methyl ester moiety of MMIC presents specific challenges regarding solubility and metabolic stability.[1] This protocol details the critical path from physicochemical profiling to target validation, emphasizing the differentiation between the parent ester and its hydrolytic metabolite, 4-methoxy-1-methyl-1H-indole-2-carboxylic acid.[1]

Module 1: Physicochemical & Stability Profiling

Objective: To determine the compound's suitability for biological assays and define the active species (Parent vs. Acid).[1]

Rational & Causality

The methyl ester at the C2 position is a "soft spot" for carboxylesterases.[1] In cell-free biochemical assays (e.g., enzyme inhibition), the ester remains intact. However, in cellular or in vivo assays, ubiquitous esterases may rapidly hydrolyze MMIC to its free acid form.[1]

-

Risk: Testing the ester in a cell-free assay may yield a false negative if the acid is the active pharmacophore.[1] Conversely, cellular activity might be driven by the acid, making the ester a prodrug.[1]

Experimental Protocol: Plasma & Microsomal Stability

Materials:

-

Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).[1]

-

NADPH Regenerating System.[1]

-

Test Compound: MMIC (1 µM final).[1]

-

Control: Testosterone (Phase I), Procaine (Esterase).[1]

Workflow:

-

Incubation: Pre-warm microsomes in phosphate buffer (pH 7.4) at 37°C.[1]

-

Initiation: Add MMIC (from 10 mM DMSO stock; final DMSO < 0.1%).

-

Sampling: Aliquot at

min. -

Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor transitions for both MMIC (Parent) and the Free Acid (Metabolite).[1]

Data Output Table:

| Parameter | MMIC (Parent) | Free Acid Metabolite | Interpretation |

|---|

|

Module 2: In Vitro Safety (Cytotoxicity)

Objective: Establish the therapeutic window before efficacy screening.

Protocol: Multiplexed Cytotoxicity Assay

Method: CellTiter-Glo® (ATP quantification) coupled with LDH Release (Membrane integrity).[1] Cell Line: HEK293 (General safety) and MT-4 (if targeting viral replication).[1]

-

Seeding: 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

-

Treatment: Serial dilution of MMIC (0.1 µM to 100 µM).[1]

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo reagent, shake 2 min, read Luminescence.

Module 3: Target Validation (HIV-1 Integrase Model)

Objective: Based on structural homology to known indole-2-carboxylates (e.g., Raltegravir analogs), this compound is a candidate for HIV-1 Integrase Strand Transfer Inhibition (INSTI).[1]

Mechanism of Action

Indole-2-carboxylates typically bind to the catalytic core of HIV-1 integrase, chelating the

Protocol: HTRF® Integrase Strand Transfer Assay

Concept: This assay measures the integration of a biotinylated viral DNA donor into a streptavidin-acceptor bead complex.[1]

Reagents:

-

Recombinant HIV-1 Integrase.[1]

-

Donor DNA: Biotin-labeled LTR sequence.[1]

-

Target DNA: Ruthenium-labeled random sequence.[1]

-

Test Compound: MMIC (and separately, the Free Acid).[1]

Steps:

-

Enzyme Mix: Incubate Integrase (400 nM) with MMIC (serial dilution) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

, 1 mM DTT) for 15 min. -

Substrate Addition: Add Biotin-Donor DNA and Ruthenium-Target DNA.[1]

-

Reaction: Incubate 3 hours at 37°C.

-

Detection: Add Streptavidin-XL665 beads.[1]

-

Signal: Read Time-Resolved Fluorescence (TRF). Integration brings the Ruthenium (Donor) and XL665 (Acceptor) into proximity, generating a FRET signal.

-

Inhibition = Decrease in FRET signal.[1]

-

Module 4: Visualization & Logic

Diagram: Metabolic Fate & Experimental Logic

This diagram illustrates the critical decision tree: differentiating the ester (prodrug) from the acid (active) and mapping them to the correct assay type.[1]

Figure 1: Decision tree for distinguishing prodrug activity (ester hydrolysis) from direct pharmacological engagement.[1]

References

-

Liao, Y. J., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1][3] RSC Advances, 14, 10234-10245.[1]

-

Maramai, S., et al. (2025). "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists."[1][4] International Journal of Molecular Sciences, 26(3), 1542. [1]

-

PubChem. "this compound (CID 4777904)."[1][5] National Library of Medicine.[1]

-

Di Santo, R. (2014).[1] "Indole-2-carboxylic acid derivatives as dual inhibitors of HIV-1 integrase and reverse transcriptase."[1] Current Pharmaceutical Design, 20(21), 3412-3421.[1]

Sources

- 1. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C12H13NO3 | CID 4777904 - PubChem [pubchem.ncbi.nlm.nih.gov]

how to synthesize methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate in the lab

An In-Depth Guide to the Laboratory Synthesis of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, technically-grounded guide for the laboratory synthesis of this compound, a substituted indole derivative of interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in a vast number of pharmaceuticals and natural products, and understanding its synthesis is crucial for the development of novel therapeutic agents.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol for researchers.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule, this compound, is most effectively approached through a convergent strategy that builds the core indole ring first, followed by functionalization. The chosen pathway leverages two powerful and well-documented reactions in heterocyclic chemistry: the Fischer Indole Synthesis and a subsequent N-alkylation.

Retrosynthetic Analysis: Our strategy deconstructs the target molecule as follows:

-

The N-methyl group can be installed via N-alkylation of the corresponding N-H indole precursor.

-

The core indole ring, featuring a 4-methoxy group and a 2-carboxylate ester, can be formed via the Fischer Indole Synthesis. This classic reaction constructs the indole from an arylhydrazine and a carbonyl compound.[2]

-

This leads to two key starting materials: (3-methoxyphenyl)hydrazine and methyl pyruvate .

Core Reaction Mechanisms and Principles

A foundational understanding of the key transformations is critical for successful synthesis, troubleshooting, and adaptation of the protocol.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most versatile methods for preparing indoles.[2][3] The process involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde.[4]

The mechanism proceeds through several key stages:

-

Hydrazone Formation: (3-methoxyphenyl)hydrazine condenses with methyl pyruvate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which is the crucial carbon-carbon bond-forming step.[2][6]

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and loses a molecule of ammonia to form the stable, aromatic indole ring.[2]

A variety of Brønsted and Lewis acids can catalyze this reaction, including polyphosphoric acid (PPA), sulfuric acid, and zinc chloride (ZnCl₂).[2][7] PPA is often favored as it acts as both the catalyst and a dehydrating solvent.

Diagram: Mechanism of the Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

N-Alkylation of Indole Esters

The indole N-H proton is weakly acidic and can be removed by a suitable base to form an indolyl anion. This anion is ambident, meaning it can react at either the nitrogen or the C3 position. For N-alkylation, conditions are chosen to favor reaction at the nitrogen. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) and a strong base like sodium hydride (NaH) effectively generates the sodium salt of the indole, which favors N-alkylation.[8] Dimethyl carbonate (DMC) offers a safer, more environmentally friendly alternative to traditional alkylating agents like methyl iodide.[9][10]

Experimental Protocols

Safety Precaution: This synthesis must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are hazardous and should be handled with care.

Overall Synthesis Workflow

Caption: Overall workflow for the two-step synthesis.

Step 1: Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (3-methoxyphenyl)hydrazine HCl | 174.63 | 10.0 | 1.75 g |

| Methyl Pyruvate | 102.09 | 11.0 | 1.12 g (1.02 mL) |

| Polyphosphoric Acid (PPA) | - | - | ~20 g |

| Ice Water | 18.02 | - | ~200 mL |

| Ethyl Acetate | 88.11 | - | ~150 mL |

| Saturated Sodium Bicarbonate Solution | - | - | ~100 mL |

| Brine | - | - | ~50 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Protocol:

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10.0 mmol). Note: If starting from the free base, the HCl salt is not necessary.

-

Hydrazone Formation (Optional Isolation): While many procedures perform this in situ, pre-forming the hydrazone can lead to cleaner reactions. Dissolve the hydrazine in ethanol (~20 mL), add methyl pyruvate (1.02 mL, 11.0 mmol) and a catalytic amount of acetic acid (2-3 drops). Stir at room temperature for 1 hour. The solvent can then be removed under reduced pressure.

-

Cyclization: Add polyphosphoric acid (~20 g) to the flask containing the hydrazone (or the initial mixture of hydrazine and pyruvate). The mixture will be viscous.

-

Heating: Heat the mixture in an oil bath at 80-90°C with vigorous stirring. The color of the reaction will darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

-

Quenching: Allow the reaction mixture to cool to near room temperature. Carefully and slowly pour the viscous mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring. This will precipitate the crude product.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure methyl 4-methoxy-1H-indole-2-carboxylate as a solid.

Step 2: Synthesis of this compound

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 4-methoxy-1H-indole-2-carboxylate | 205.21 | 5.0 | 1.03 g |

| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 6.0 | 0.24 g |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | ~25 mL |

| Dimethyl Carbonate (DMC) | 90.08 | 7.5 | 0.68 g (0.64 mL) |

| Saturated Ammonium Chloride Solution | - | - | ~50 mL |

| Diethyl Ether | 74.12 | - | ~100 mL |

| Water | 18.02 | - | ~100 mL |

Protocol:

-

Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.24 g, 6.0 mmol). Carefully wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

-

Anion Formation: Add anhydrous DMF (~15 mL) to the flask. Cool the suspension to 0°C in an ice bath.

-

Dissolve the methyl 4-methoxy-1H-indole-2-carboxylate (1.03 g, 5.0 mmol) in anhydrous DMF (~10 mL) and add it dropwise to the stirred NaH suspension. Stir at 0°C for 30 minutes. Evolution of hydrogen gas should be observed.

-

Alkylation: Add dimethyl carbonate (0.64 mL, 7.5 mmol) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[8][10]

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.

-

Extraction: Pour the mixture into a separatory funnel containing water (~50 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL).

-